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Compound of Interest

Compound Name: Dbco-peg3-tco

Cat. No.: B12422614

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the Dbco-PEG3-TCO
heterobifunctional linker for optimal yields in bioorthogonal conjugation reactions. This linker is

a powerful tool in chemical biology and drug development, enabling the precise and efficient

coupling of biomolecules.

The Dbco-PEG3-TCO linker possesses two distinct reactive handles: a dibenzocyclooctyne

(DBCO) group and a trans-cyclooctene (TCO) group. The DBCO group reacts with azide-

containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-

free click chemistry reaction.[1][2][3] The TCO group reacts with tetrazine-containing molecules

via the Inverse-Electron-Demand Diels-Alder (iEDDA) cycloaddition, which is known for its

exceptionally fast reaction kinetics.[4][5] The hydrophilic PEG3 spacer enhances solubility,

reduces aggregation, and minimizes steric hindrance during conjugation.

I. Reaction Principles and Key Considerations
The Dbco-PEG3-TCO linker allows for two independent and highly specific conjugation

strategies. The SPAAC reaction between DBCO and an azide is a robust and stable

conjugation method that proceeds readily in aqueous buffers without the need for a cytotoxic
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copper catalyst. The iEDDA reaction between TCO and a tetrazine is one of the fastest

bioorthogonal reactions currently available, enabling rapid conjugation even at low

concentrations.

Key considerations for optimal yield:

Bioorthogonality: The SPAAC (DBCO-azide) and iEDDA (TCO-tetrazine) reactions are

mutually orthogonal, meaning they can be performed in the same reaction vessel without

cross-reactivity, allowing for multi-step or multi-component labeling.

Stability: The TCO moiety can be sensitive to thiols, such as dithiothreitol (DTT), which can

cause isomerization to the less reactive cis-cyclooctene. It is recommended to use non-thiol-

based reducing agents like TCEP or to remove reducing agents before introducing the TCO-

containing reactant. The DBCO group is generally stable but should not be exposed to azide-

containing buffers during storage or unrelated reaction steps.

Reactant Purity and Stoichiometry: The purity of the reactants is crucial for high-yield

conjugation. A slight molar excess of one reactant (typically 1.5-3 fold for the DBCO-azide

reaction and 1.05-1.5 fold for the TCO-tetrazine reaction) is often used to drive the reaction

to completion.

Solvent: Reactions are typically performed in aqueous buffers such as phosphate-buffered

saline (PBS) at a pH of 7.0-8.5. Organic co-solvents like DMSO or DMF can be used to

dissolve hydrophobic reactants before adding them to the aqueous reaction mixture.

II. Quantitative Data on Reaction Conditions
The following tables summarize the key parameters for achieving optimal yields with the Dbco-
PEG3-TCO linker for both SPAAC and iEDDA reactions.

Table 1: Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
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Parameter Recommended Condition Notes

pH 7.0 - 8.5

Reaction is efficient within this

range. Do not use buffers

containing primary amines

(e.g., Tris, glycine) if the DBCO

group is part of an NHS ester.

Temperature 4 - 37 °C

Reactions are typically

performed at room

temperature. Longer

incubation times may be

required at lower

temperatures.

Reaction Time 4 - 17 hours

Reaction time is dependent on

the concentration and

reactivity of the substrates.

Overnight incubation is

common.

Solvent Aqueous buffers (e.g., PBS)

DMSO or DMF can be used to

dissolve the DBCO-reagent

before addition to the aqueous

reaction mixture.

Molar Ratio
1.5 - 3 fold excess of one

reactant

A slight excess helps to drive

the reaction to completion.

Table 2: Reaction Conditions for TCO-Tetrazine (iEDDA) Conjugation
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Parameter Recommended Condition Notes

pH 6.5 - 7.5

The reaction is extremely fast

and efficient within this pH

range.

Temperature 4 - 37 °C

Typically performed at room

temperature. The reaction is

very rapid even at low

temperatures.

Reaction Time 30 - 60 minutes

Due to the very fast kinetics,

reactions are often complete

within an hour at micromolar

concentrations.

Solvent Aqueous buffers (e.g., PBS)
DMSO or DMF can be used for

initial dissolution of reactants.

Molar Ratio
1.05 - 1.5 fold excess of

tetrazine

A small excess of the tetrazine

reagent is sufficient due to the

high reaction rate.

III. Experimental Protocols
A. Protocol for DBCO-Azide Conjugation (e.g., Antibody
Labeling)
This protocol describes the conjugation of an azide-modified molecule to an antibody

functionalized with DBCO.

Materials:

DBCO-functionalized antibody in PBS, pH 7.4

Azide-containing molecule (e.g., drug, fluorophore)

Anhydrous DMSO or DMF
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Phosphate-Buffered Saline (PBS), pH 7.4

Spin desalting columns

Procedure:

Prepare the Azide Solution: Dissolve the azide-containing molecule in a minimal amount of

DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

Reaction Setup: In a microcentrifuge tube, add the DBCO-functionalized antibody.

Initiate the Reaction: Add a 2-4 fold molar excess of the azide-containing molecule stock

solution to the antibody solution.

Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing. Alternatively,

incubate for 4-12 hours at room temperature.

Purification: Remove the excess, unreacted azide-containing molecule using a spin desalting

column equilibrated with PBS.

Characterization: Validate the final conjugate using SDS-PAGE, which should show a band

shift corresponding to the mass of the conjugated molecule. Further characterization can be

performed using mass spectrometry.

B. Protocol for TCO-Tetrazine Conjugation (e.g., Protein-
Protein Crosslinking)
This protocol describes the use of Dbco-PEG3-TCO to crosslink two different tetrazine-

functionalized proteins.

Materials:

Tetrazine-functionalized Protein A in PBS, pH 7.4

Tetrazine-functionalized Protein B in PBS, pH 7.4

Dbco-PEG3-TCO linker
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Anhydrous DMSO or DMF

Spin desalting columns

Procedure:

Prepare the Linker Solution: Immediately before use, dissolve the Dbco-PEG3-TCO linker in

anhydrous DMSO or DMF to prepare a 10 mM stock solution.

First Conjugation Step: In a microcentrifuge tube, add the Tetrazine-functionalized Protein A.

Add a 1.5-2 fold molar excess of the Dbco-PEG3-TCO stock solution.

Incubation: Incubate for 30-60 minutes at room temperature.

Purification (Optional but Recommended): Remove the excess linker using a spin desalting

column to prevent homodimerization of Protein B in the next step.

Second Conjugation Step: Add a 1.05-1.5 fold molar excess of Tetrazine-functionalized

Protein B to the purified Protein A-TCO conjugate.

Final Incubation: Incubate for 30-60 minutes at room temperature.

Final Purification and Characterization: Purify the final conjugate using size-exclusion

chromatography (SEC-HPLC) to separate the crosslinked product from any unreacted

starting materials. Confirm the final product by SDS-PAGE and/or mass spectrometry.

IV. Diagrams of Reaction Mechanisms and
Workflows
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DBCO-Azide SPAAC Reaction

DBCO
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Caption: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
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TCO-Tetrazine iEDDA Reaction
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Caption: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) reaction mechanism.
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General Workflow for Dbco-PEG3-TCO Conjugation
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Caption: A generalized experimental workflow for bioconjugation using Dbco-PEG3-TCO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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